2-(Hydrazinylmethyl)quinoline

Lipophilicity Drug-likeness Positional isomer comparison

2-(Hydrazinylmethyl)quinoline (CAS 1016513-69-1, IUPAC: quinolin-2-ylmethylhydrazine) is a heterocyclic building block with molecular formula C₁₀H₁₁N₃ and molecular weight 173.21 g/mol, comprising a quinoline scaffold bearing a hydrazinylmethyl (-CH₂NHNH₂) substituent at the 2-position. The compound is commercially supplied as a free base (standard purity 95%) and as a dihydrochloride salt (CAS 2059970-35-1) for enhanced solubility, with batch-specific quality documentation including NMR, HPLC, and GC analysis.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 1016513-69-1
Cat. No. B12441121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydrazinylmethyl)quinoline
CAS1016513-69-1
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)CNN
InChIInChI=1S/C10H11N3/c11-12-7-9-6-5-8-3-1-2-4-10(8)13-9/h1-6,12H,7,11H2
InChIKeyMFRASMHRMFKLFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydrazinylmethyl)quinoline (CAS 1016513-69-1) – Structural Identity and Procurement Profile for the Quinoline Hydrazine Building Block Landscape


2-(Hydrazinylmethyl)quinoline (CAS 1016513-69-1, IUPAC: quinolin-2-ylmethylhydrazine) is a heterocyclic building block with molecular formula C₁₀H₁₁N₃ and molecular weight 173.21 g/mol, comprising a quinoline scaffold bearing a hydrazinylmethyl (-CH₂NHNH₂) substituent at the 2-position . The compound is commercially supplied as a free base (standard purity 95%) and as a dihydrochloride salt (CAS 2059970-35-1) for enhanced solubility, with batch-specific quality documentation including NMR, HPLC, and GC analysis . Computed physicochemical parameters include a LogP of 2.29, topological polar surface area (TPSA) of 50.9 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . The hydrazinylmethyl group at the 2-position places the nucleophilic hydrazine moiety adjacent to the quinoline ring nitrogen, creating a distinctive electronic environment that differentiates it from its 3-, 4-, and 8-positional isomers and from direct-attachment 2-hydrazinylquinoline analogs [1].

Why 2-(Hydrazinylmethyl)quinoline Cannot Be Interchanged with Other Quinoline Hydrazine Isomers in Research and Development


Although all (hydrazinylmethyl)quinoline positional isomers share the identical molecular formula (C₁₀H₁₁N₃) and bulk computed descriptors such as hydrogen bond donor/acceptor counts and TPSA, their practical interchangeability is precluded by position-dependent differences in electronic distribution, synthetic accessibility, and downstream reactivity [1]. In nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloroquinolines, hydrazine addition proceeds with high regioselectivity at the C-4 rather than the C-2 position, meaning that 2-substituted hydrazinylmethyl quinoline derivatives cannot be accessed via the most straightforward synthetic route available to 4-substituted isomers and require distinct, position-specific synthetic strategies [2]. Furthermore, the 2-position hydrazinylmethyl group places the reactive hydrazine moiety in direct conjugation with the quinoline ring nitrogen, altering the nucleophilicity and condensation behavior compared to isomers where the substituent is located on the carbocyclic ring (e.g., 8-position) or at the meta-like 3-position [3]. The measured LogP of 2.29 for the 2-isomer differs substantially from that of the 3-isomer (LogP 1.20), indicating that even among regioisomers, the biological partitioning behavior is not equivalent . Generic substitution among isomers without experimental validation therefore risks irreproducible synthetic outcomes and unpredictable biological results.

Quantitative Differentiation Evidence for 2-(Hydrazinylmethyl)quinoline Against Closest Structural Analogs


Lipophilicity Divergence Between 2- and 3-Positional Isomers of (Hydrazinylmethyl)quinoline

The computed LogP value for 2-(hydrazinylmethyl)quinoline is 2.29, compared to 1.20 for the 3-positional isomer 3-(hydrazinylmethyl)quinoline (CAS 887593-60-4) . This LogP difference of ~1.1 log units translates to approximately a 12-fold difference in calculated octanol-water partition coefficient, indicating substantially higher lipophilicity for the 2-isomer . The 8-isomer (CAS 64821-23-4) has a reported XLogP3 of 1.7, placing it intermediate between the 2- and 3-isomers [1]. These differences arise despite all isomers sharing identical molecular formula (C₁₀H₁₁N₃), molecular weight (173.21 g/mol), hydrogen bond donor count (2), hydrogen bond acceptor count (3), and TPSA (~50.9 Ų), demonstrating that the position of the hydrazinylmethyl substituent on the quinoline ring exerts a measurable influence on lipophilicity beyond what bulk constitutional descriptors capture [1].

Lipophilicity Drug-likeness Positional isomer comparison

Regioselective Synthetic Accessibility: 2-Position Requires Distinct Synthetic Strategy Versus 4-Position Analogs

In nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloroquinoline substrates, hydrazine hydrate addition proceeds with high regioselectivity at the C-4 position, yielding 4-hydrazinyl-substituted products preferentially over the 2-substituted isomer [1]. This inherent regiochemical preference means that 2-(hydrazinylmethyl)quinoline and its derivatives cannot be efficiently accessed through the most straightforward one-step SNAr route available to 4-substituted analogs. Instead, the 2-substituted scaffold requires distinct synthetic entry points—such as functionalization of 2-(chloromethyl)quinoline precursors or alternative coupling strategies—which may involve additional synthetic steps and different optimization parameters . This regiochemical differentiation has practical consequences for procurement: researchers seeking to generate 2-substituted quinoline hydrazine libraries must specifically source the 2-isomer building block rather than attempting to adapt synthetic routes designed for the more synthetically accessible 4-isomer [1] .

Regioselectivity SNAr reaction Synthetic strategy

Methylene Spacer Confers Distinct Conformational Flexibility Compared to Direct-Attachment 2-Hydrazinylquinoline

The crystal structure of the direct-attachment analog 2-hydrazinylquinoline (C₉H₉N₃, lacking the methylene spacer) reveals a near-planar geometry with an r.m.s. deviation of only 0.068 Å for all non-hydrogen atoms, and the hydrazinyl group adopts a syn conformation relative to the quinoline nitrogen with an N–N–C–N torsion angle of −12.7(3)° [1]. In contrast, 2-(hydrazinylmethyl)quinoline contains a methylene (-CH₂-) spacer between the quinoline C-2 and the hydrazine group, introducing two rotatable bonds at this position (confirmed by computed rotatable bond count of 2) and disrupting the direct conjugation between the hydrazine lone pair and the quinoline π-system . This structural difference manifests in divergent reactivity: 2-hydrazinylquinoline undergoes Au(III)-mediated oxidative cyclization to form 1,2,4-triazolo[4,3-a]quinolin-10-ium cations, a transformation that relies on the direct attachment and planar geometry [2]. The methylene spacer in 2-(hydrazinylmethyl)quinoline precludes this specific cyclization mode while enabling alternative condensation pathways with carbonyl compounds to generate hydrazone libraries with different spatial presentation of the quinoline pharmacophore [3].

Crystal structure Conformational analysis Hydrazone precursor

Commercially Verified Purity with Multi-Technique Batch Quality Control Documentation

Commercial suppliers provide 2-(hydrazinylmethyl)quinoline (free base, CAS 1016513-69-1) at a standard purity of 95% with batch-specific quality control data including NMR, HPLC, and GC analyses . The dihydrochloride salt form (CAS 2059970-35-1, molecular weight 246.14 g/mol) is also available at 95% purity with equivalent analytical documentation . This multi-technique quality package provides end-users with orthogonal verification of chemical identity (NMR), chromatographic purity (HPLC), and volatile impurity profiling (GC) in a single procurement event . While positional isomers such as 3-(hydrazinylmethyl)quinoline (CAS 887593-60-4) and 8-(hydrazinylmethyl)quinoline (CAS 64821-23-4) are also commercially available, batch-to-batch documentation practices and available purity grades vary by supplier and by isomer . The availability of both free base and dihydrochloride salt forms for the 2-isomer provides formulation flexibility (e.g., salt form for aqueous solubility in biological assays, free base for organic synthesis) that may not be equivalently available for all positional isomers from a single supplier .

Quality assurance Batch consistency Analytical characterization

Hydrazone Derivatization Potential: The 2-Position Scaffold as a Precursor for Quinoline-2-carbaldehyde Hydrazone-Type Bioactive Libraries

2-(Hydrazinylmethyl)quinoline serves as a direct precursor for the synthesis of hydrazone derivatives via condensation with aldehydes and ketones, a reactivity profile shared across the hydrazinylmethyl quinoline isomer class but differentiated by the electronic influence of the 2-position [1]. The structurally related quinoline-2-carbaldehyde hydrazone series—which represents the oxidized/condensed product class accessible from 2-position hydrazine building blocks—has demonstrated antimicrobial activity with MIC values as low as 1 µg/mL (compound 8 against E. faecalis) and 2 µg/mL (compound 4 against E. faecalis), comparable to or exceeding standard drugs such as vancomycin (zone of inhibition 7 mm vs. 9 mm for vancomycin) [2]. In the broader quinoline hydrazone class, antimalarial activity has been reported with IC₅₀ values as low as 0.56 µg/mL against P. falciparum [3]. These potency benchmarks, while not yet directly reported for 2-(hydrazinylmethyl)quinoline-derived hydrazones specifically, establish the bioactivity ceiling accessible to this scaffold class and support the rationale for selecting the 2-substituted building block in medicinal chemistry programs targeting antimicrobial or antiparasitic hydrazone libraries [2] [3].

Hydrazone synthesis Antimicrobial Building block utility

Crystallographic Evidence of 2-Position Scaffold Participation in Metal Complexation and Supramolecular Assembly

The 2-position quinoline hydrazine scaffold has been structurally characterized in metal coordination complexes relevant to bioinorganic and materials chemistry [1] [2]. A Zn(II) complex of the hydrazone ligand (E)-1-(2-oxo-2-(2-(quinolin-2-ylmethylene)hydrazinyl)ethyl)pyridin-1-ium chloride (HL1Cl), derived from a quinolin-2-ylmethyl hydrazine precursor, has been crystallographically characterized and evaluated for antimicrobial activity and DNA-binding properties [1]. Separately, the crystal structure of (1E,2E)-1,2-bis(quinolin-2-ylmethylene)hydrazine (C₂₀H₁₄N₄) has been reported, crystallizing in the monoclinic space group P2₁/c with unit cell parameters a = 13.4569 Å, b = 4.7592 Å, c = 11.9902 Å, β = 94.914°, demonstrating the capacity of 2-position quinoline hydrazine derivatives to engage in defined solid-state architectures [2]. While analogous metal complexes and crystal structures may be accessible from 3-, 4-, or 8-isomer precursors, the 2-position scaffold benefits from the proximity of the quinoline nitrogen, which can participate as an additional coordination site or hydrogen bond acceptor in supramolecular assembly, a feature not geometrically available to the 8-isomer where the hydrazinylmethyl group is positioned on the carbocyclic ring distant from the heterocyclic nitrogen [1] [3].

Coordination chemistry Crystal engineering Metal complex

Optimal Research and Procurement Application Scenarios for 2-(Hydrazinylmethyl)quinoline Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of 2-Position Quinoline Hydrazone Libraries for Antimicrobial Hit Discovery

In antimicrobial drug discovery programs, 2-(hydrazinylmethyl)quinoline serves as a direct precursor for generating focused hydrazone libraries via condensation with diverse aldehydes and ketones [1]. The established antimicrobial activity of quinoline-2-carbaldehyde hydrazone derivatives—with MIC values as low as 1 µg/mL against E. faecalis and equipotent or superior performance to vancomycin in zone-of-inhibition assays—provides a validated biological rationale for selecting the 2-isomer scaffold . The higher computed LogP (2.29) of the 2-isomer compared to the 3-isomer (LogP 1.20) suggests potentially enhanced membrane permeability, which may be advantageous for targeting intracellular bacterial pathogens [2]. Researchers should note that direct comparative antimicrobial data between hydrazone libraries derived from different positional isomers are not yet available, and head-to-head profiling is recommended before committing to large-scale library synthesis .

Coordination Chemistry and Metallodrug Development: Exploiting N,N′-Chelating Geometry of the 2-Position Scaffold

The 2-position of the hydrazinylmethyl group places the hydrazine moiety in proximity to the quinoline ring nitrogen, creating a potential N,N′-bidentate chelating geometry for transition metal coordination [1]. This geometric feature has been crystallographically validated in Zn(II) and Bi(III) complexes of quinolin-2-ylmethylene hydrazone ligands and is structurally inaccessible to the 8-isomer, where the hydrazinylmethyl group is positioned on the distal carbocyclic ring . For programs in metallodrug discovery, bioinorganic chemistry, or coordination polymer synthesis, the 2-isomer should be prioritized over the 8-isomer when a chelating binding mode involving both the hydrazine and quinoline nitrogen atoms is desired [1].

Synthetic Methodology Development: Gold(III)-Mediated Cyclization and Triazole-Fused Heterocycle Synthesis

While the direct-attachment analog 2-hydrazinylquinoline undergoes Au(III)-mediated oxidative cyclization to yield 1,2,4-triazolo[4,3-a]quinolin-10-ium cations—a transformation validated by single-crystal X-ray diffraction—the methylene spacer in 2-(hydrazinylmethyl)quinoline alters the cyclization outcome and may enable access to structurally distinct fused heterocycles [1] . This differential reactivity makes the compound valuable for synthetic methodology groups exploring the scope and limitations of metal-mediated cyclization reactions as a function of linker geometry. The availability of both free base (CAS 1016513-69-1) and dihydrochloride salt (CAS 2059970-35-1) forms provides flexibility for reaction optimization in different solvent systems .

Antimalarial Lead Optimization: Building Block for Hydrazone-Based Anti-Plasmodial Agents

Quinoline hydrazone derivatives have demonstrated potent antimalarial activity, with the most active compound (6g) in a recent series exhibiting an IC₅₀ of 0.56 µg/mL against P. falciparum, representing meaningful activity relative to the clinical standard chloroquine (IC₅₀ = 0.020 µg/mL) [1]. The 2-(hydrazinylmethyl)quinoline scaffold provides a structurally validated entry point for generating novel hydrazone analogs targeting antimalarial lead optimization. The differentiated lipophilicity profile of the 2-isomer (LogP 2.29) may offer advantages in modulating heme sequestration or membrane partitioning relative to more polar isomers, though this hypothesis requires experimental validation in parasite-based assays .

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